Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate
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Overview
Description
Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate, also known as DPTA, is a novel compound that has gained significant attention in the field of scientific research. This compound is a derivative of terephthalic acid and has been synthesized using a specific method. DPTA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate varies depending on its application. In medicinal chemistry, this compound inhibits the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and induction of apoptosis in cancer cells. In material science, this compound acts as a ligand for metal ions, leading to the formation of metal-organic frameworks. In environmental science, this compound binds to heavy metal ions, leading to their removal from contaminated water.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks. In environmental science, this compound has been shown to remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
One advantage of using Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields of scientific research. However, one limitation is the cost of synthesis, which can be expensive. Another limitation is the potential toxicity of this compound, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate. In medicinal chemistry, further research is needed to investigate the potential of this compound as a cancer therapeutic. In material science, the synthesis of new metal-organic frameworks using this compound as a building block can be explored. In environmental science, the use of this compound for the removal of other contaminants from water can be investigated. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of scientific research.
Synthesis Methods
Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate can be synthesized using a specific method that involves the reaction between 2-mercaptopyridine and dimethyl terephthalate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks. These frameworks have potential applications in gas storage and separation. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
properties
Molecular Formula |
C17H16N2O5S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-23-16(21)11-6-7-12(17(22)24-2)13(9-11)19-14(20)10-25-15-5-3-4-8-18-15/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
OYWBSWZEFCIILJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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